2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol
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Overview
Description
2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol is a chemical compound with a molecular formula of C16H26N2O2 and a molecular weight of 278.39 g/mol This compound features a piperazine ring substituted with a 4-methoxy-2,3-dimethylbenzyl group and an ethanol moiety
Preparation Methods
The synthesis of 2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol typically involves the reaction of 4-methoxy-2,3-dimethylbenzyl chloride with piperazine, followed by the addition of ethanol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion .
Chemical Reactions Analysis
2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Scientific Research Applications
2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential activity as central nervous system agents.
Biological Studies: The compound is used in studies related to its interaction with biological targets, including receptors and enzymes.
Industrial Applications: It is employed in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The methoxy and dimethylbenzyl groups contribute to the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol can be compared with similar compounds such as:
2,3-Dimethyl-4-methoxybenzyl alcohol: This compound shares the methoxy and dimethylbenzyl groups but lacks the piperazine ring, making it less versatile in terms of biological activity.
4,4’-Dimethoxy-2,2’-bipyridine: This compound contains a bipyridine structure with methoxy groups, differing significantly in its chemical properties and applications.
The uniqueness of this compound lies in its combination of the piperazine ring with the methoxy and dimethylbenzyl groups, providing a distinct profile of chemical reactivity and biological activity.
Properties
CAS No. |
819802-31-8 |
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Molecular Formula |
C16H26N2O2 |
Molecular Weight |
278.39 g/mol |
IUPAC Name |
2-[1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-2-yl]ethanol |
InChI |
InChI=1S/C16H26N2O2/c1-12-13(2)16(20-3)5-4-14(12)11-18-8-7-17-10-15(18)6-9-19/h4-5,15,17,19H,6-11H2,1-3H3 |
InChI Key |
SSWVGAQGUIIKGK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCNCC2CCO |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCNCC2CCO |
Origin of Product |
United States |
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